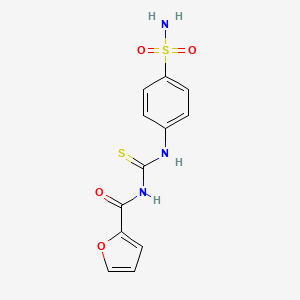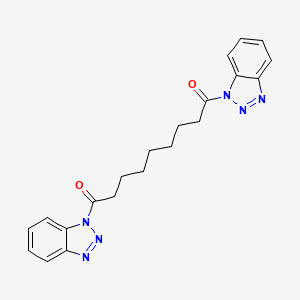![molecular formula C26H28N2O B10882654 Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10882654.png)
Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone is a chemical compound with the following structural formula:
C23H21N3O3
It consists of a biphenyl core linked to a piperazine ring through a methanone group. The compound’s molecular weight is approximately 387.43 g/mol .
Preparation Methods
Synthetic Routes:: The synthetic preparation of Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone involves several steps. One common approach is the condensation of 4-(3-phenylpropyl)piperazine with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The final step is the conversion of the amino group to the methanone functionality .
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Reactivity:: Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: Oxidative transformations of the aromatic rings.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions at the phenyl and piperazine rings.
Nitrobenzoyl chloride: Used in the initial condensation step.
Hydrogenation catalysts: Employed for the reduction of the nitro group.
Base or acid catalysts: Facilitate ring substitutions.
Major Products:: The major products depend on the specific reaction conditions. Reduction leads to the formation of the amino derivative, while substitution reactions yield various substituted derivatives.
Scientific Research Applications
Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drug candidates.
Neuropharmacology: Due to its piperazine moiety, it may interact with neurotransmitter receptors.
Chemical Biology: Studying receptor-ligand interactions.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, potentially affecting signaling pathways or receptor function.
Comparison with Similar Compounds
While no direct analogs are mentioned, researchers may compare Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone with related compounds to explore its unique features.
Properties
Molecular Formula |
C26H28N2O |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(4-phenylphenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H28N2O/c29-26(25-15-13-24(14-16-25)23-11-5-2-6-12-23)28-20-18-27(19-21-28)17-7-10-22-8-3-1-4-9-22/h1-6,8-9,11-16H,7,10,17-21H2 |
InChI Key |
GMJGJOATEZIGKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882577.png)
![(E)-N-[(2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B10882589.png)
![2-{[(E)-(3-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10882598.png)
![5,5,5-Trifluoro-2-methyl-3-[2-[3,3,3-trifluoro-1-(1-hydroxy-1-methylethyl)propenylthio]ethylthio]pent-3-en-2-ol](/img/structure/B10882599.png)
![1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B10882601.png)
methanone](/img/structure/B10882603.png)
![2-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]benzoic acid](/img/structure/B10882607.png)


![2-(Naphthalen-2-yloxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10882625.png)
![N-(2-Chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B10882630.png)
![(4-Benzylpiperidin-1-yl)[1-(5-bromo-2-hydroxybenzyl)piperidin-3-yl]methanone](/img/structure/B10882631.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10882636.png)
![10-[(4-Methoxyphenyl)methylidene]-9,10-dihydroanthracen-9-one](/img/structure/B10882643.png)
